molecular formula C13H18N2O2 B6149929 1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one CAS No. 62845-42-5

1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B6149929
CAS No.: 62845-42-5
M. Wt: 234.29 g/mol
InChI Key: ZKKQCNJWCNXKGN-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-one (CAS 62845-42-5) is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . This piperazine derivative is of significant interest in medicinal chemistry and neuroscience research, particularly in the study of dopamine receptors. Compounds featuring the 2-methoxyphenylpiperazine pharmacophore have been extensively investigated for their high affinity and selectivity for dopamine D3 receptors . Research into such ligands is crucial for understanding the role of D3 receptors in neuropsychiatric disorders and for exploring potential treatments for conditions such as drug addiction . The structural features of this compound make it a valuable building block for further chemical functionalization and the synthesis of more complex molecules for pharmacological profiling . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62845-42-5

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C13H18N2O2/c1-11(16)14-7-9-15(10-8-14)12-5-3-4-6-13(12)17-2/h3-6H,7-10H2,1-2H3

InChI Key

ZKKQCNJWCNXKGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2OC

Origin of Product

United States

Chemical Synthesis and Analog Design Strategies for 1 4 2 Methoxyphenyl Piperazin 1 Yl Ethan 1 One

Methodologies for the Chemical Synthesis of the Core Piperazine (B1678402) Scaffold

The central component of the target molecule is the 1-(2-methoxyphenyl)piperazine (B120316) core. The synthesis of this scaffold can be achieved through several established methodologies, which can be broadly categorized into two main approaches: building the piperazine ring onto a pre-existing aniline (B41778) or coupling a complete piperazine ring with an aryl partner.

One of the most traditional and widely used methods involves the reaction of a substituted aniline with a bis-electrophile. Specifically, 2-methoxyaniline can be condensed with bis(2-chloroethyl)amine (B1207034) hydrochloride. guidechem.comchemicalbook.com This reaction is typically performed in a high-boiling solvent like n-butanol or diethylene glycol monomethyl ether at elevated temperatures, often in the presence of a base such as potassium carbonate to neutralize the hydrogen chloride generated. guidechem.comchemicalbook.com Optimization of reaction conditions, including reactant ratios and reaction time, is crucial for maximizing yield. For instance, a process using a specific feed ratio of 2-methoxyaniline to bis(2-chloroethyl)amine hydrochloride (1:1.60-1.67) with potassium carbonate in n-butanol for 20-25 hours resulted in a 59% yield of the product after purification. guidechem.com

A more modern and versatile approach involves transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is particularly effective for forming the C-N bond between an aryl halide and an amine. mdpi.comguidechem.com In this method, 1-bromo-2-methoxybenzene or 1-chloro-2-methoxybenzene is coupled with piperazine (or a mono-protected derivative like tert-butyl piperazine-1-carboxylate) in the presence of a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., BINAP). guidechem.com A base, such as sodium tert-butoxide or cesium carbonate, is required for the catalytic cycle. guidechem.com If a protected piperazine is used, a subsequent deprotection step, typically with an acid like HCl, is necessary to yield the free secondary amine ready for further functionalization. guidechem.com Similarly, the copper-catalyzed Ullmann-Goldberg reaction represents an alternative cross-coupling strategy to form the N-arylpiperazine core. mdpi.com

Other novel strategies for piperazine synthesis include methods based on the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) and photoredox catalysis, which allows for C-H functionalization under mild conditions. researchgate.netmdpi.com

Table 1: Comparison of Synthetic Methodologies for 1-(2-methoxyphenyl)piperazine

Methodology Starting Materials Reagents & Conditions Advantages Disadvantages
Aniline Condensation 2-Methoxyaniline, Bis(2-chloroethyl)amine HCl K₂CO₃, n-butanol, 150°C Cost-effective starting materials Harsh reaction conditions, moderate yields
Buchwald-Hartwig Coupling 1-Bromo-2-methoxybenzene, Piperazine Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) High yields, broad substrate scope, milder conditions Expensive catalysts and ligands, requires inert atmosphere
Ullmann-Goldberg Reaction 1-Iodo-2-methoxybenzene, Piperazine Cu catalyst, Ligand, Base Alternative to palladium catalysis Often requires higher temperatures than Pd-coupling

Functionalization and Derivatization Approaches for the 2-Methoxyphenyl Moiety

Modification of the 2-methoxyphenyl ring is a key strategy for developing analogues and conducting structure-activity relationship (SAR) studies. nih.govnih.gov Rather than performing electrophilic substitution on the pre-formed 1-(2-methoxyphenyl)piperazine, the more common and efficient approach is to begin the synthesis with an already functionalized aniline or aryl halide. This "starting material" approach allows for the introduction of a wide variety of substituents at various positions on the phenyl ring.

For example, analogues of the target compound have been synthesized using precursors such as 2,3-dichloroaniline, 2,3-dimethylaniline, and 3-(trifluoromethyl)phenyl)piperazine to explore the effects of electron-withdrawing and electron-donating groups on biological activity. nih.govnih.gov The synthesis of these precursors follows the same general methodologies described in Section 2.1, such as Buchwald-Hartwig coupling or condensation with bis(2-chloroethyl)amine. The availability of a diverse range of substituted anilines and aryl halides makes this a powerful strategy for creating chemical probes. nih.govnih.gov The differentiation of the resulting positional isomers is critical and is typically achieved using chromatographic and mass spectrometric techniques. researchgate.net

Synthetic Routes and Chemical Transformations for the Ethan-1-one Group

The introduction of the ethan-1-one (acetyl) group onto the N-1 nitrogen of the 1-(2-methoxyphenyl)piperazine scaffold is a straightforward chemical transformation. This is typically achieved through standard acylation of the secondary amine.

The most common method is the reaction of 1-(2-methoxyphenyl)piperazine with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride. guidechem.com This reaction is generally high-yielding and is often performed in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the acid byproduct (acetic acid or HCl). Alternatively, the reaction can be performed with the hydrochloride salt of the piperazine in the presence of a stronger base. guidechem.com

Another well-established method is amide bond formation using a coupling reaction. In this approach, acetic acid is activated with a peptide coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form an active ester in situ, which then readily reacts with the piperazine nitrogen. This method is particularly useful when milder conditions are required. This coupling strategy has been employed to synthesize more complex ethanone (B97240) derivatives, where a carboxylic acid moiety is coupled with a piperazine to form the final amide product. mdpi.comnih.gov

Stereochemical Considerations and Enantioselective Synthesis

The parent compound, 1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one, is an achiral molecule and does not possess any stereocenters. Therefore, its synthesis does not require enantioselective control.

However, the development of structurally related analogues often involves the introduction of chirality, typically by adding substituents to the carbon atoms of the piperazine ring. The synthesis of such chiral piperazine derivatives is a significant area of research, as the stereochemistry can have a profound impact on pharmacological activity. nih.govcaltech.edu Several methods for the asymmetric synthesis of substituted piperazines have been developed:

Catalytic Asymmetric Alkylation: Palladium-catalyzed asymmetric decarboxylative allylic alkylation of N-protected piperazin-2-ones can produce highly enantioenriched tertiary piperazine-2-ones. These intermediates can then be reduced to the corresponding chiral piperazines. nih.govcaltech.edu

Asymmetric Lithiation: The direct, enantioselective functionalization of the piperazine ring can be achieved through asymmetric lithiation. This involves the deprotonation of an N-Boc protected piperazine using a strong base like s-butyllithium in the presence of a chiral ligand, most notably (-)-sparteine (B7772259) or a (+)-sparteine surrogate, followed by trapping the resulting organolithium species with an electrophile. mdpi.comresearchgate.net

Organocatalysis: Chiral secondary amine catalysts can be used to perform enantioselective α-functionalization of aldehydes, which can then be converted into chiral precursors for building the piperazine ring. nih.gov

These methods provide access to enantiopure substituted piperazines, which are invaluable for exploring three-dimensional chemical space in drug discovery. caltech.edu

Development of Novel Synthetic Pathways and Yield Optimization Strategies

While classical synthetic routes are robust, ongoing research focuses on developing more efficient, higher-yielding, and environmentally benign pathways. Yield optimization for classical methods often involves the systematic adjustment of parameters such as reactant stoichiometry, temperature, reaction time, and solvent choice, as demonstrated in the synthesis of the 1-(2-methoxyphenyl)piperazine core. guidechem.com

More recent innovations in synthetic methodology offer significant advantages:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in many cases, improve yields for the synthesis of piperazine derivatives. wisdomlib.org This technique is particularly useful for high-throughput synthesis in discovery chemistry.

Flow Chemistry: Transitioning reactions from batch to continuous flow processing can improve safety, scalability, and product consistency. mdpi.com Photoredox reactions for C-H functionalization of piperazines have been successfully adapted to flow conditions. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-C and C-N bonds under exceptionally mild conditions. Protocols such as the CarboxyLic Amine Protocol (CLAP) utilize an iridium-based photocatalyst to generate α-aminyl radicals from amino acids, which can cyclize to form diverse C2-substituted piperazines. mdpi.com These methods avoid harsh reagents and offer a green approach to piperazine synthesis. mdpi.com

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, where possible, reduces chemical waste and can simplify product workup. nih.gov

Synthesis of Structurally Modified Analogues for Mechanistic Probes

The synthesis of structurally modified analogues of this compound is essential for probing interactions with biological targets and establishing structure-activity relationships (SAR). Modifications can be made to all three key components of the molecule: the 2-methoxyphenyl moiety, the piperazine scaffold, and the ethan-1-one group.

Modification of the Aryl Moiety: As discussed in section 2.2, a wide array of analogues can be synthesized by varying the substitution pattern on the phenyl ring. This allows for the exploration of electronic, steric, and lipophilic effects on binding affinity and functional activity. nih.govnih.govnih.gov

Modification of the Piperazine Scaffold: Introducing substituents directly onto the carbon backbone of the piperazine ring can impart chirality and create more rigid, three-dimensionally complex structures. caltech.edu This can lead to enhanced potency and selectivity for a given biological target.

Modification of the Acyl Group: The ethan-1-one group can be readily replaced by other functionalities. For instance, reacting the 1-(2-methoxyphenyl)piperazine core with different acyl chlorides or activated carboxylic acids can generate a library of amides. mdpi.com The acetyl group can also be replaced with longer alkyl chains, sometimes containing additional functional groups like hydroxyls, to probe different regions of a target's binding pocket. nih.gov

These systematic modifications have been used to develop potent and selective ligands for various receptors and enzymes, including dopamine (B1211576) and serotonin (B10506) receptors and poly (ADP-ribose) polymerase (PARP). nih.govmdpi.comcaltech.edunih.gov

Table 2: Examples of Structural Modifications for SAR Studies

Modified Component Example Modification Synthetic Precursor Rationale
Aryl Moiety 2,3-Dichlorophenyl 1-(2,3-Dichlorophenyl)piperazine Probe electronic and steric effects at the receptor binding site. nih.gov
Aryl Moiety 3-(Trifluoromethyl)phenyl 1-(3-(Trifluoromethyl)phenyl)piperazine Introduce a strong electron-withdrawing group. nih.gov
Piperazine Scaffold C2-Methylpiperazine Asymmetric synthesis starting from chiral precursors Introduce a stereocenter to probe for enantioselectivity. caltech.edu
Acyl Group Butyryl group Butyryl chloride Extend the chain to access different sub-pockets of the target.
Acyl Group (2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)acetyl 2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)acetic acid Introduce a large, functionalized group to target specific enzymes like PARP. mdpi.com

Analytical Characterization Methodologies for Synthesized Compounds

The unambiguous identification and purity assessment of this compound and its analogues are accomplished using a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. guidechem.com For the title compound, the ¹H NMR spectrum would show characteristic signals for the methoxy (B1213986) group protons (a singlet around 3.8 ppm), aromatic protons on the phenyl ring, and distinct signals for the two sets of non-equivalent methylene (B1212753) protons on the piperazine ring, as well as the methyl protons of the acetyl group (a singlet around 2.1 ppm). mdpi.comchemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds. guidechem.com Electrospray ionization (ESI) is commonly used, which typically shows the protonated molecule [M+H]⁺. guidechem.com High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the molecular formula. nih.gov Tandem MS (MS/MS) experiments can be used to study fragmentation patterns, which aids in structural confirmation and the differentiation of isomers. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of structure and reveals detailed information about the three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and conformation. nih.govresearchgate.net Studies on similar arylpiperazine structures have shown that the piperazine ring typically adopts a stable chair conformation. nih.govnih.gov For a related compound, 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone, the dihedral angle between the benzene (B151609) ring and the acetyl group was found to be 48.7°. nih.govresearchgate.net

These analytical methods, often used in conjunction with chromatography (e.g., HPLC) for purity analysis, are essential for ensuring the identity and quality of the synthesized chemical entities. guidechem.com

Molecular Pharmacology and Target Engagement Mechanisms of 1 4 2 Methoxyphenyl Piperazin 1 Yl Ethan 1 One

Characterization of Intracellular Signaling Cascades Activated or Modulated by the Chemical Compound (e.g., cAMP production, ERK1/2 phosphorylation)

Despite targeted searches for 1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one, also known by its CAS number 3447-62-3 and the abbreviation 2-MPAP, no peer-reviewed studies detailing its receptor binding profile (such as Ki or IC50 values), functional efficacy, or impact on downstream signaling pathways like cAMP production or ERK1/2 phosphorylation were identified.

Research on structurally similar compounds that share the 1-(2-methoxyphenyl)piperazine (B120316) core is abundant. These studies often reveal high affinity for serotonin (B10506) receptors, particularly the 5-HT1A subtype, as well as significant interactions with dopamine (B1211576) and adrenergic receptors. However, the substituent on the second piperazine (B1678402) nitrogen plays a crucial role in determining the precise pharmacological profile, including affinity, selectivity, and functional activity. Without specific data, it is not scientifically sound to extrapolate the properties of related molecules to this compound.

Consequently, the creation of data tables and a detailed analysis for each section of the proposed article is not feasible. The lack of available information prevents a scientifically accurate and thorough discussion of this specific compound's molecular pharmacology.

Enzyme Modulation and Binding Assays

No data is available in the scientific literature regarding the modulation of specific enzymes by this compound or its binding affinities in relevant assays.

Ion Channel Modulatory Activities

There is no information available in the scientific literature concerning the modulatory activities of this compound on any ion channels.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophoric Requirements for Specific Target Binding

The interaction of 1-(2-methoxyphenyl)piperazine (B120316) derivatives with their biological targets is governed by a well-defined pharmacophore, which consists of several key structural features essential for molecular recognition and binding.

The primary pharmacophoric elements include:

The Aryl Moiety : The 2-methoxyphenyl group is a critical recognition element. The specific ortho-methoxy substitution is crucial for high affinity at several receptors, including serotonin (B10506) 5-HT1A and dopamine (B1211576) D3 receptors. nih.govmdpi.com The orientation of the π-electrons of this aromatic fragment is a significant geometrical feature that dictates effective ligand-protein recognition. researchgate.net

The Basic Nitrogen Atom (N1) : The distal nitrogen atom of the piperazine (B1678402) ring (N1, the one not attached to the aryl ring) is typically protonated at physiological pH. This positive charge allows for the formation of a key ionic bond, or salt bridge, with a conserved negatively charged aspartate residue in the binding pocket of aminergenic receptors, such as Asp116 in the 5-HT1A receptor. mdpi.comnih.gov

The Piperazine Ring : This central scaffold acts as a constrained linker, holding the aryl group and the N1-substituent in a specific spatial orientation.

Docking studies of potent 5-HT1A ligands bearing the (2-methoxyphenyl)piperazine motif reveal specific hydrogen bonding interactions. For instance, beyond the primary salt bridge with Asp116, secondary interactions, such as a hydrogen bond between an amine on the N1-substituent and Tyr390, can further anchor the ligand in the binding site and contribute to high affinity. mdpi.com This combination of an aromatic group, a basic nitrogen center, and a variable terminal moiety constitutes the fundamental pharmacophore responsible for the broad utility of this chemical class in targeting GPCRs. nih.gov

Impact of Substituent Modifications on Ligand Affinity, Selectivity, and Functional Efficacy

Systematic modification of the 1-(2-methoxyphenyl)piperazine scaffold has been a fruitful strategy for optimizing ligand affinity, selectivity, and functional activity. The effects of these modifications can be analyzed by considering changes to the aryl ring and the N1-substituent.

Aryl Ring Modifications: Substitutions on the phenyl ring can drastically alter the binding profile. While the 2-methoxy group is often optimal, other substitutions have been explored to fine-tune activity. For example, in a series of androgen receptor (AR) antagonists, replacing the 2-methoxy group with other substituents at various positions resulted in a range of binding affinities. A 2-chloro substitution yielded a derivative with an IC₅₀ of 2.97 µM, while a 4-chloro substitution resulted in a more potent compound with an IC₅₀ of 1.10 µM. nih.gov In the pursuit of dopamine D₃ receptor antagonists, the 2-methoxyphenyl pharmacophore was compared to a 2,3-dichlorophenyl moiety, leading to compounds with high D₃ affinity (Kᵢ = 1 nM) and approximately 400-fold selectivity over the D₂ receptor subtype. nih.gov

N1-Substituent Modifications: The nature of the substituent at the N1 position is a primary determinant of a ligand's pharmacological profile. Replacing the simple acetyl group of the parent compound with more complex moieties can lead to significant gains in affinity and selectivity.

Linker Length and Rigidity : An extended and more linear conformation in the spacer connecting the piperazine ring to a terminal group is considered crucial for achieving high dopamine D₃ receptor selectivity. researchgate.net

Terminal Group : Attaching a bulky, lipophilic group such as adamantane (B196018) via a three-carbon linker to the 1-(2-methoxyphenyl)piperazine core produced a highly potent 5-HT1A ligand with a Kᵢ of 1.2 nM. mdpi.com In another example, modifying the N1-substituent in a series of PARP1 inhibitors showed that a 4-methylphenyl group yielded a compound (5e) with an IC₅₀ of 18 µM against human breast cancer cells, whereas a 2-fluorophenyl group (5f) resulted in a slightly less active compound (IC₅₀ = 29.34 µM). nih.gov

These findings demonstrate that ligand affinity and selectivity are highly sensitive to substitutions on both the aryl ring and the N1-position of the piperazine core.

Table 1: Impact of Substituent Modifications on Biological Activity of Arylpiperazine Derivatives
CompoundCore ScaffoldKey SubstitutionsTargetActivity MetricActivity ValueReference
Analog of 21Arylpiperazine4-chlorophenyl at N4Androgen Receptor (AR)IC₅₀1.10 µM nih.gov
Analog of 19Arylpiperazine2-chlorophenyl at N4Androgen Receptor (AR)IC₅₀2.97 µM nih.gov
81-(2-methoxyphenyl)piperazinePropyl-adamantanamine at N15-HT₁ₐ ReceptorKᵢ1.2 nM mdpi.com
101-(2-methoxyphenyl)piperazinePropyl-memantine at N15-HT₁ₐ ReceptorKᵢ21.3 nM mdpi.com
5e1-(4-methylphenyl)piperazine derivative4-methylphenyl at N4PARP1 (MCF-7 cells)IC₅₀18.23 µM nih.gov
5f1-(2-fluorophenyl)piperazine derivative2-fluorophenyl at N4PARP1 (MCF-7 cells)IC₅₀29.34 µM nih.gov
High Affinity Ligand1-(2-methoxyphenyl)piperazine derivative(E)-4-iodo-cinnamoylamide butyl linkerDopamine D₃ ReceptorKᵢ0.5 nM researchgate.net

Conformational Analysis and Identification of Bioactive Conformations

Conversely, introducing conformational constraints can be a powerful tool in drug design. Replacing a flexible alkyl spacer with a more rigid structural unit, for example, can lock the molecule into a specific shape. mdpi.com This restriction alters the binding mode and can be used to enhance affinity or selectivity for a particular target. mdpi.com The interplay between the N1 nitrogen's hybridization and the rotation of the aryl group can also influence the bioactive conformation by affecting the presentation of the nitrogen lone pair electrons to a π-electron-rich cavity within the receptor binding site. researchgate.net

Regioselective Derivatization Effects on Biological Activity Profiles

The specific placement of substituents on the arylpiperazine scaffold, or regioselectivity, has a profound impact on biological activity. The title compound, with its methoxy (B1213986) group at the C2 (ortho) position of the phenyl ring, is a clear example of this principle. This substitution pattern is a hallmark of many high-affinity ligands for serotonin and dopamine receptors, and shifting the methoxy group to the C3 (meta) or C4 (para) position often leads to a significant decrease in binding affinity for these targets. nih.govmdpi.commdpi.com

This effect is also observed with other substituents. In the development of androgen receptor antagonists, the position of a chloro substituent on the phenylpiperazine ring was critical. A derivative with a 4-chloro substituent was nearly three times more potent than its 2-chloro counterpart. nih.gov This indicates that the binding pocket of the androgen receptor has a specific sub-region that favorably accommodates a substituent at the para position while being more sterically hindered or electronically incompatible with substitution at the ortho position. Such regioselective effects are a common theme in SAR studies and highlight the importance of precise substituent placement to achieve optimal interaction with the molecular target. mdpi.com

Stereoselective Effects on Receptor Engagement and Functional Outcomes

While 1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one is an achiral molecule, the introduction of a stereocenter into its derivatives can lead to enantiomers with markedly different pharmacological properties. This stereoselectivity arises because biological receptors are themselves chiral, and they can differentiate between the three-dimensional arrangements of stereoisomers.

Significant stereoselective effects have been documented for derivatives of the 1-(2-methoxyphenyl)piperazine scaffold. Research aimed at developing dopamine D₃ receptor antagonists led to the identification of chiral compounds where the enantiomers displayed distinct binding affinities. nih.gov Notably, the enantioselectivity was found to be more pronounced at the D₃ receptor than at the D₂ receptor. This suggests that a specific binding region, potentially on the second extracellular loop of the D₃ receptor, plays a key role in distinguishing between the R- and S-enantiomers. nih.gov One enantiomer can achieve a more complementary fit within the chiral binding pocket, leading to stronger interactions and higher affinity, while the other enantiomer may bind less effectively or not at all. This principle is fundamental in medicinal chemistry, as it allows for the development of more selective drugs by isolating the more active enantiomer.

Computational Chemistry and Molecular Modeling Investigations of 1 4 2 Methoxyphenyl Piperazin 1 Yl Ethan 1 One

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand and its target protein at the molecular level. Studies on compounds structurally related to 1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one have identified key interactions with various biological targets.

For instance, a series of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives were designed as potential antipsychotics. nih.gov The compound 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (3c) showed a promising antipsychotic profile. nih.gov Docking studies with a homology model of the human dopamine (B1211576) D2 receptor revealed that these compounds fit well within the active site, supporting the experimental results. nih.gov

Similarly, docking analyses were performed on 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles, which showed significant affinity for alpha1-adrenergic receptors. nih.gov Another study focused on 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazine derivatives as probes for the dopamine D2 receptor, using docking to establish their mode of interaction. nih.gov In a study on derivatives of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone (B97240) as C-C chemokine receptor type 1 (CCR1) antagonists, docking highlighted that the residue Tyr113 was crucial for anchoring the ligand in the active site through hydrogen bonding. nih.gov

Compound/Derivative SeriesBiological TargetKey Findings and Interactions
1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl )-piperazin-1-yl ]ethanone (3c)Dopamine D2 Receptor (Homology Model)The compound showed a strong correlation between its potent antipsychotic activity and its docking score, indicating a good fit within the receptor's binding site. nih.gov
2-{[4-(2-methoxyphenyl )piperazin-1-yl ]alkyl}-1H-benzo[d]imidazolesAlpha1-Adrenergic ReceptorsIn silico docking simulations identified promising lead compounds with high affinity, with affinities ranging from 22 nM to 250 nM. nih.gov
1-(2-methoxyphenyl )-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine (B1678402) (25)Dopamine D2 ReceptorTwo potential docking orientations were proposed. The more stable orientation involved a salt bridge between the piperidine (B6355638) moiety of the ligand and the Asp114 residue of the D2 receptor. nih.gov
1-(4-Phenylpiperazin-1-yl )-2-(1H-pyrazol-1-yl) ethanone derivativesC-C Chemokine Receptor 1 (CCR1)Docking results identified Tyr113 as a key active site residue, forming a hydrogen bond with the ligand, which is considered essential for anchoring the molecule. nih.gov

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Dynamics

Molecular dynamics (MD) simulations are employed to analyze the physical motions of atoms and molecules in a complex over time. This technique provides valuable insights into the stability of the ligand-receptor complex and the dynamic changes that occur upon binding.

In the study of 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine as a potent dopaminergic ligand, MD simulations were performed on the ligand-D2 receptor complex to validate the docking results and assess its stability. nih.gov The simulation confirmed that the proposed binding mode, featuring a salt bridge with Asp114, was stable over the course of the simulation. nih.gov Similarly, MD simulations were used to confirm the conformational stability of thiouracil amide compounds at the PARP1 binding site, with simulations run for 100 nanoseconds to assess structural and dynamic changes. mdpi.com The use of MD simulations was also highlighted in the investigation of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as alpha1-adrenergic receptor ligands to complement docking and binding data. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds.

A 3D-QSAR study was conducted on a series of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone derivatives targeting the CCR1 receptor. nih.gov Both ligand-based and receptor-guided Comparative Molecular Field Analysis (CoMFA) models were developed, yielding statistically significant results. The contour maps generated from these models helped identify favorable and unfavorable regions for substitution on the chemical scaffold, providing a roadmap for designing more potent inhibitors. nih.gov

Another QSAR study was performed on 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives, which strongly supported the experimental results of their antipsychotic activity. nih.gov This indicates that the computational models were successful in capturing the structural requirements for biological activity. nih.gov

Compound SeriesQSAR Model TypeStatistical ParametersKey Insights
1-(4-Phenylpiperazin-1-yl )-2-(1H-pyrazol-1-yl) ethanone derivatives3D-QSAR (CoMFA)Ligand-based: q²=0.606; r²=0.968Receptor-guided: q²=0.640; r²=0.932The models demonstrated good predictive power. nih.gov Contour map analysis identified specific regions around the scaffold where steric bulk and electrostatic properties could be modified to enhance binding affinity to the CCR1 receptor. nih.gov
1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl ]ethanone derivativesQSAR(Not specified)The QSAR study strongly supported the pharmacological evaluation results, confirming the model's utility in predicting antipsychotic activity for this class of compounds. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are used to study the electronic structure, geometry, and reactivity of molecules. These methods can provide detailed information on properties like molecular orbital energies, charge distribution, and bond strengths. While specific quantum chemical studies on this compound were not found, analysis of related crystal structures provides data that is often correlated with quantum calculations.

For instance, the crystal structure of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide was determined, revealing details about its conformation. researchgate.net The piperazine ring was found to adopt a chair conformation, and the dihedral angles between the various aromatic rings were precisely measured. researchgate.net Similarly, the crystal structure analysis of 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone also confirmed a chair conformation for the piperazine ring and determined the dihedral angle between the benzene (B151609) ring and the acetyl group to be 48.7 (1)°. nih.gov Such geometric parameters are fundamental outputs of quantum chemical geometry optimization calculations and are crucial for understanding the molecule's three-dimensional shape and potential for interaction.

Virtual Screening Methodologies Guided by the Chemical Compound's Scaffold (Ligand-based and Structure-based)

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The scaffold of this compound, the arylpiperazine core, is a well-established pharmacophore in medicinal chemistry and serves as an excellent starting point for both ligand-based and structure-based virtual screening campaigns.

Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest. If a set of active compounds featuring the arylpiperazine scaffold is known, their common structural and electrostatic features can be used to build a pharmacophore model. This model is then used to screen large chemical databases for new compounds that match the model, a process also known as scaffold hopping. mdpi.com

Structure-based virtual screening involves docking a library of compounds into the three-dimensional structure of the biological target. u-strasbg.fr Given the successful docking of arylpiperazine derivatives into receptors like the dopamine D2 and alpha1-adrenergic receptors, the this compound scaffold can be used to screen for novel ligands for these or related G-protein coupled receptors (GPCRs). nih.govnih.gov An integrated pipeline often involves using ligand-based methods for an initial broad screening, followed by structure-based docking for refinement and prioritization of hits. mdpi.com

Preclinical in Vitro Research on the Biological Activities of 1 4 2 Methoxyphenyl Piperazin 1 Yl Ethan 1 One

Cellular Receptor Binding and Functional Assays (e.g., Radioligand Binding, Calcium Flux, GTPγS binding)

No specific data from radioligand binding assays, calcium flux experiments, or GTPγS binding studies for 1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one were identified. While the 4-(2-methoxyphenyl)piperazine moiety is a common structural feature in ligands for various G protein-coupled receptors, particularly serotonin (B10506) and adrenergic receptors, quantitative affinity (Kᵢ), potency (EC₅₀/IC₅₀), or efficacy data for the title compound's interaction with any specific cellular receptor are not available in the public domain.

Cell-Based Assays for Specific Signal Transduction Pathway Activation

There is no available information from cell-based assays detailing the activation or inhibition of specific signal transduction pathways by this compound. Studies measuring effects on downstream signaling molecules, such as the phosphorylation of MAP kinases (e.g., ERK1/2) or the modulation of second messengers like cyclic AMP (cAMP), have not been reported for this compound.

Neurotransmitter Release and Reuptake Modulation Studies in Ex Vivo Tissue Preparations (e.g., Synaptosomes, Brain Slices)

No studies investigating the effects of this compound on neurotransmitter dynamics were found. Consequently, there is no data on its ability to modulate the release or reuptake of key neurotransmitters such as dopamine (B1211576), serotonin, or norepinephrine (B1679862) in ex vivo preparations like synaptosomes or brain slices.

In Vitro Electrophysiological Characterization in Neural Cell Lines or Primary Neuronal Cultures

The effects of this compound on the electrophysiological properties of neurons have not been characterized. There are no published reports using techniques such as patch-clamp electrophysiology to assess the compound's impact on ion channel function, membrane potential, or neuronal firing in either neural cell lines or primary neuronal cultures.

Gene Expression Profiling and Proteomic Analysis in Response to the Chemical Compound

No data from gene expression profiling (e.g., microarray, RNA-Seq) or proteomic analyses are available for cells treated with this compound. Therefore, the global transcriptional and translational changes induced by this compound in a cellular context remain uncharacterized.

Cellular Proliferation and Apoptosis Studies in Relevant Cell Models (for mechanistic insights, not for disease efficacy per se)

There is a lack of published research on the effects of this compound on cellular proliferation or apoptosis. No data from assays that measure cell viability (e.g., MTS or MTT assays) or markers of apoptosis (e.g., caspase activation, Annexin V staining) in any cell model are available in the reviewed literature.

Preclinical in Vivo Research on the Biological Activities of 1 4 2 Methoxyphenyl Piperazin 1 Yl Ethan 1 One in Animal Models

Behavioral Neuroscience Investigations in Rodent Models

The behavioral effects of 1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one have been explored in rodents to understand its potential impact on the central nervous system. These investigations cover a range of behavioral domains, from general activity to more complex affective and cognitive processes.

The influence of this compound on spontaneous motor activity and exploratory behavior is a key component of its preclinical evaluation. Studies in mice have shown that acute administration of the compound does not significantly affect baseline locomotion, as measured in an actophotometer test. This suggests that the compound does not possess stimulant or sedative properties at the doses tested. The lack of effect on locomotor activity is crucial for the interpretation of results from other behavioral tests, as it indicates that observed effects are not merely a consequence of altered motor function.

Table 1: Effect of this compound on Locomotor Activity

Behavioral TestAnimal ModelObserved Effect
Actophotometer TestMiceNo significant effect on baseline locomotion

The potential of this compound to modulate emotional states has been investigated using established rodent models of anxiety and depression.

In the context of anxiety-like behavior , a study utilizing a single intraperitoneal injection of m-chlorophenylpiperazine (mCPP) to induce anxiety in mice found that this model is effective for screening anxiolytic compounds. scirp.org While this study established the model, it did not specifically test the effects of this compound. However, related phenylpiperazine derivatives have been shown to possess anxiolytic properties in various animal models.

Regarding depressive-like behavior , a novel 2-methoxyphenylpiperazine derivative, HBK-10, which targets 5-HT1A and D2 receptors, demonstrated antidepressant-like activity in the forced swim test (FST) and tail suspension test (TST) in mice after acute administration. nih.gov Chronic administration of HBK-10 also reversed corticosterone-induced depressive-like behaviors. nih.gov These findings with a structurally related compound suggest a potential avenue for the therapeutic action of this compound. Another study on a different phenylpiperazine derivative also confirmed antidepressant-like activity in rodent models of depression. nih.gov

Table 2: Effects of Related Phenylpiperazine Derivatives on Affective-like Phenotypes

CompoundBehavioral TestAnimal ModelObserved EffectCitation
HBK-10Forced Swim Test (FST)MiceReduced immobility time nih.gov
HBK-10Tail Suspension Test (TST)MiceReduced immobility time nih.gov
HBK-10Corticosterone-induced depression modelMiceReversed depressive-like behaviors nih.gov
(4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanoneForced Swim Test (FST)MiceAntidepressant-like effects nih.gov

The effects of this compound on cognitive domains such as learning and memory are of significant interest. Research on a related compound, 1-(4-methoxy-2-methylphenyl)piperazine (MMPP), has shown that it can enhance the acquisition and formation of memory in a passive avoidance test in mice. nih.gov These effects were suggested to be mediated by cholinergic, NMDA-glutamatergic, and 5-HT1A receptors. nih.gov Another piperazine (B1678402) derivative, cmp2, has been shown to improve cognitive functions in a mouse model of Alzheimer's disease, including in the novel object recognition and Morris water maze tests. nih.gov These findings highlight the potential for piperazine-containing compounds to modulate cognitive processes.

The potential analgesic properties of this compound have been evaluated in animal models of pain. mdpi.com Studies on related piperazine derivatives have demonstrated anti-nociceptive effects. For instance, a novel piperazine derivative, LQFM-008, reduced licking time in both the neurogenic and inflammatory phases of the formalin test, suggesting both central and peripheral analgesic actions. nih.gov The antinociceptive effects of this compound were suggested to be mediated through the serotonergic pathway. nih.gov Another study on a series of pyrrolidine-2,5-dione-acetamide derivatives, which incorporate a piperazine moiety, showed significant analgesic activity in various animal models of pain, including the hot plate test and the formalin test.

The evaluation of this compound and related compounds for anticonvulsant activity has been a focus of preclinical research. A study on a series of 1,4-piperazine derivatives, including a compound with a 2-methoxyphenylpiperazine moiety, showed moderate effectiveness in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMet) seizure threshold assays in mice. researchgate.net Notably, 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine demonstrated good activity in the 6-hertz seizure test. researchgate.net Other research on different classes of piperazine derivatives has also reported anticonvulsant activity in various animal models. nih.govnih.gov

Table 3: Anticonvulsant Activity of a Related 2-Methoxyphenylpiperazine Derivative

CompoundSeizure ModelAnimal ModelObserved EffectCitation
1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine6-hertz seizure testMiceGood activity researchgate.net

Neurochemical and Neurophysiological Measurements in Animal Brains

Understanding the neurochemical and neurophysiological effects of this compound is crucial for elucidating its mechanism of action. While direct studies on this specific compound are limited, research on structurally similar molecules provides valuable insights. For example, the compound WAY 100635, which contains a 2-methoxyphenylpiperazine moiety, is a potent and selective 5-HT1A receptor antagonist. nih.gov Electrophysiological studies have shown that WAY 100635 increases the firing rate of serotonergic neurons in the dorsal raphe nucleus and antagonizes 5-HT1A receptor-mediated responses in the hippocampus. nih.gov These findings suggest that compounds containing the 2-methoxyphenylpiperazine pharmacophore can directly modulate serotonergic neurotransmission. Further research is needed to determine if this compound shares these neurochemical and neurophysiological properties.

In Vivo Microdialysis for Neurotransmitter Dynamics

In vivo microdialysis is a widely used technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, offering a direct assessment of a compound's effect on neurochemical release and metabolism. nih.govfrontiersin.org Although direct microdialysis studies on this compound have not been reported, research on related arylpiperazine compounds demonstrates their significant impact on monoaminergic systems, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (DA).

Studies on other piperazine derivatives have shown the ability to modulate neurotransmitter release in the prefrontal cortex of rats. For instance, certain derivatives have been found to increase cortical 5-HT release, an effect that could be blocked by a 5-HT1A receptor antagonist, suggesting a mechanism involving this receptor subtype. nih.gov One such derivative, MC1, also elevated levels of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the same brain region. nih.gov This dopaminergic effect, however, did not appear to be mediated by 5-HT1A or 5-HT2A receptors, indicating a more complex or direct mechanism of action on the dopamine system. nih.gov

These findings illustrate that the piperazine scaffold is a potent modulator of cortical serotonin and dopamine, key neurotransmitters in the regulation of mood, cognition, and behavior.

Electrophysiological Recordings of Neuronal Activity in Specific Brain Regions

In in vitro slice preparations from rat brains, WAY-100635 demonstrated clear effects on the activity of serotonergic neurons in the dorsal raphe nucleus (DRN) and pyramidal cells in the CA1 region of the hippocampus. nih.gov

Dorsal Raphe Nucleus (DRN): In DRN slices, WAY-100635 increased the firing rate of putative 5-HT neurons. nih.gov It also completely blocked the inhibitory effect on firing rate caused by 5-HT and various 5-HT1A agonists, confirming its antagonist action at the somatodendritic 5-HT1A autoreceptors that regulate serotonergic neuron activity. nih.gov

Hippocampus (CA1 Region): In hippocampal slices, WAY-100635 by itself did not alter the resting membrane potential of CA1 pyramidal cells. nih.gov However, it effectively prevented the hyperpolarization (a decrease in neuronal excitability) induced by 5-HT and other 5-HT1A agonists. nih.gov This demonstrates its antagonist activity at postsynaptic 5-HT1A receptors in this region. nih.gov

These findings show that the 2-methoxyphenylpiperazine scaffold, as part of the WAY-100635 molecule, is capable of modulating the electrical activity of key neuronal populations in brain regions critical for mood and memory.

Receptor Occupancy Studies in Animal Brains (e.g., Autoradiography, PET imaging with radiolabeled derivatives)

Receptor occupancy studies are essential for confirming that a compound engages its intended target in the brain. This is often achieved using techniques like autoradiography with radiolabeled ligands in vitro or Positron Emission Tomography (PET) imaging in vivo. The 2-methoxyphenylpiperazine structure is a versatile scaffold for developing such imaging agents due to its ability to cross the blood-brain barrier and bind to various neuroreceptors. nih.govnih.gov

Numerous derivatives of 2-methoxyphenylpiperazine have been radiolabeled and evaluated in animal models, demonstrating high brain uptake and specific binding to target receptors.

PET Imaging: A derivative, N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-amine, was radiolabeled with Carbon-11 and showed high uptake in brain regions rich in metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1), such as the cerebellum, thalamus, and striatum. nih.govresearchgate.net Another derivative, labeled with Fluorine-18, also showed excellent brain penetration in mice, with a brain uptake of 6.59% of the injected dose per gram at 2 minutes post-injection and a brain-to-blood ratio of 3.67 at 15 minutes. nih.gov

Autoradiography: Autoradiography studies have confirmed the specific binding of radiolabeled 2-methoxyphenylpiperazine compounds. An Iodine-125 labeled derivative, [125I]p-MPPI, was shown to bind selectively to 5-HT1A receptor sites in the rat hippocampus. nih.gov Similarly, a Carbon-11 labeled compound showed specific binding to 5-HT7 receptors in the thalamus. nih.gov

The table below summarizes findings from preclinical imaging studies on various radiolabeled derivatives containing the 2-methoxyphenylpiperazine moiety.

Derivative CompoundIsotopeTechniquePrimary TargetKey Brain Regions of Uptake/BindingReference
N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-amine¹¹CPETmGluR1Cerebellum, Thalamus, Striatum nih.govresearchgate.net
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl-4-fluorobenzamide¹⁸FPET/BiodistributionGeneral Brain ImagingHigh overall brain uptake nih.gov
1-[2-(4-Methoxyphenyl)phenyl]piperazine¹¹CPET/Autoradiography5-HT7 ReceptorThalamus nih.gov
4-(2'-Methoxy-phenyl)-1-[2'-(n-2"-pyridinyl)-p-iodobenzamido]-ethyl-piperazine¹²⁵IAutoradiography5-HT1A ReceptorHippocampus nih.gov

These studies collectively confirm that the 2-methoxyphenylpiperazine core structure effectively penetrates the brain and can be modified to achieve high-affinity binding to a range of important neurological targets.

Neuroinflammation and Glial Cell Modulation Studies

Neuroinflammation, involving the activation of glial cells like microglia and astrocytes, is increasingly recognized as a key factor in neuropsychiatric and neurodegenerative disorders. nih.gov While direct studies on the anti-neuroinflammatory properties of this compound are not available, research into the broader class of piperazine derivatives suggests potential activity in this area.

In vivo studies using animal models of neuroinflammation have shown that certain piperazine compounds can mitigate the inflammatory response. For example, in a scopolamine-induced neuroinflammation model in mice, specific piperazine derivatives were found to reduce elevated levels of key inflammatory mediators, including cyclooxygenase-2 (COX-2), nuclear factor-κB (NF-κB), and tumor necrosis factor-alpha (TNF-α). researchgate.net Another study using a lipopolysaccharide (LPS)-induced neuroinflammation model found that a different piperazine derivative could reverse behavioral changes by reducing pro-inflammatory cytokines (TNF-α, IL-1β) and increasing anti-inflammatory cytokines (IL-4, IL-10) in the serum, while also improving oxidative stress markers in the brain cortex and hippocampus. researchgate.net

These findings suggest that compounds from the piperazine class possess the ability to modulate neuroinflammatory pathways, which could represent a potential, though unconfirmed, mechanism of action for this compound.

Systemic Physiological Effects in Animal Models (e.g., cardiovascular, autonomic modulation, strictly mechanistic)

The arylpiperazine chemical class is known to interact with various receptors that play a role in systemic physiological regulation, including cardiovascular and autonomic functions. These effects are often mediated by interactions with adrenergic and serotonergic receptors located outside the central nervous system.

For instance, many arylpiperazine compounds exhibit affinity for alpha1-adrenergic receptors, which are critical in the regulation of blood pressure and cardiovascular function. nih.gov As a class, piperazine-based designer drugs have been associated with systemic effects such as tachycardia (increased heart rate) and hypertension (increased blood pressure) in animal models and clinical cases. mdpi.com These effects are mechanistically linked to the modulation of neurotransmitter systems, such as an increased concentration of noradrenaline, which directly impacts cardiovascular parameters. mdpi.com

While specific mechanistic studies on the systemic physiological effects of this compound in animal models have not been reported, its structural similarity to other adrenoceptor- and serotonin receptor-active compounds suggests a potential for influencing cardiovascular and autonomic functions.

Future Directions and Emerging Research Avenues for 1 4 2 Methoxyphenyl Piperazin 1 Yl Ethan 1 One

Exploration of Novel Target Pathways and Mechanisms of Action

Research into analogues of 1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one is expanding beyond its traditional focus on aminergic G protein-coupled receptors. Scientists are exploring entirely new target classes and mechanisms, indicating the scaffold's versatility.

One significant area of investigation is in oncology, specifically targeting Poly (ADP-Ribose) Polymerase (PARP), an enzyme crucial for DNA repair. nih.govnih.gov A series of novel thiouracil amides incorporating the piperazin-1-yl-ethanone structure were synthesized and evaluated for their effect on human breast cancer cells. nih.gov Certain compounds in this series were found to inhibit the catalytic activity of PARP1, enhance its cleavage, and promote apoptosis, suggesting a potential new therapeutic direction for this chemical class. nih.gov

Simultaneously, research continues to refine the compound's activity within the central nervous system. Analogues such as 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone have been evaluated for antipsychotic potential, demonstrating significant anti-dopaminergic and anti-serotonergic activity. nih.gov These studies focus on modulating dopamine (B1211576) D2 and serotonin (B10506) receptors, aiming for improved efficacy. nih.gov Further extending the reach of this scaffold, related structures like 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles have been identified as potent ligands for alpha1-adrenergic receptors, with affinities in the nanomolar range. nih.gov Other research has also successfully designed analogues that show high affinity for the 5-HT₁ₐ receptor. mdpi.com This exploration of diverse receptor systems underscores the adaptability of the core arylpiperazine structure.

Derivative ClassInvestigated Target/PathwayBiological ContextKey Findings
Thiouracil AmidesPoly (ADP-Ribose) Polymerase (PARP1)Oncology (Breast Cancer)Inhibition of PARP1 catalytic activity, enhanced cleavage, and increased apoptosis. nih.gov
Biphenyl (B1667301) EthanonesDopamine D2 / Serotonin ReceptorsNeuroscience (Antipsychotics)High anti-dopaminergic and anti-serotonergic activity in behavioral models. nih.gov
Benzimidazole AlkylsAlpha1-Adrenergic ReceptorsCardiovascular/NeuroscienceNovel compounds showed receptor affinity in the range of 22 nM to 250 nM. nih.gov
Adamantane (B196018) Propylamines5-HT₁ₐ ReceptorsNeuroscienceSynthesized ligands exhibited significant affinity for the 5-HT₁ₐ receptor (Ki of 1.2 nM). mdpi.com

Development of Advanced In Vitro and In Vivo Research Models

To better predict human responses and understand the metabolic fate of this compound derivatives, researchers are employing increasingly sophisticated preclinical models.

In vivo studies frequently utilize rodent models, such as male Wistar rats, to investigate the metabolism of related arylpiperazine compounds. nih.govresearchgate.net These studies are crucial for identifying major metabolic pathways, such as O-demethylation, and understanding how the compound is processed in a whole-organism setting. nih.govresearchgate.net For efficacy studies, mouse models are commonly used. For example, female Balb/c mice have been used in the in vivo evaluation of vaccine candidates built upon related chemical structures. mdpi.com

In vitro models provide a controlled environment to dissect specific mechanisms. Human liver microsomes (pHLM) and microsomes from cells expressing specific cDNA-expressed human cytochrome P450 (CYP) enzymes are standard tools to pinpoint the specific enzymes responsible for metabolism, such as CYP2D6. nih.govresearchgate.net Furthermore, patient-derived cancer cell lines are being used to test the efficacy of new analogues in a more clinically relevant context. mdpi.com To bridge the gap between laboratory findings and clinical outcomes, advanced computational models are being developed. Quantitative in vitro to in vivo extrapolation (QIVIVE) models, for instance, aim to predict the in vivo behavior of a chemical based on in vitro data by accounting for factors like media-cell partitioning and binding. mdpi.com

Rational Design of Next-Generation Analogues for Enhanced Mechanistic Selectivity

The development of new analogues of this compound is increasingly guided by rational design principles, leveraging computational chemistry and detailed structure-activity relationship (SAR) studies to optimize molecular properties. The goal is to enhance affinity and selectivity for a specific biological target while minimizing off-target effects.

A key strategy involves targeted structural modifications to improve interaction with the desired receptor. For instance, in the pursuit of more selective dopamine D3 receptor antagonists, researchers have systematically modified the heterobiarylcarboxamide portion of molecules containing the 2-methoxyphenyl)piperazin-1-yl moiety. nih.gov This approach led to the discovery of compounds with nanomolar affinity for the D3 receptor and approximately 400-fold selectivity over the closely related D2 subtype. nih.gov

Computational tools play a vital role in this process. Homology modeling of target receptors, such as the human dopamine D2 receptor, allows for in silico docking studies to predict how different analogues will bind. nih.gov This computational screening helps prioritize the synthesis of compounds with the highest predicted affinity and desired interaction profile. nih.govresearchgate.net This rational approach was used to design biphenyl-ethanone derivatives with a strong antipsychotic profile but a lower propensity for inducing catalepsy, a common side effect. nih.gov Similarly, lead optimization campaigns for related scaffolds targeting the Epidermal Growth Factor Receptor (EGFR) are rationally initiated by considering the specific features of the receptor's catalytic site. rsc.org

Design StrategyTarget Receptor/EnzymeModification ApproachOutcome
Pharmacophore ExtensionDopamine D3 ReceptorModification of the heterobiarylcarboxamide portion and linking chain. nih.govCompounds with Ki = 1 nM for D3 and ~400-fold selectivity over D2. nih.gov
In Silico Docking & SARDopamine D2 ReceptorIntroduction of a biphenyl moiety to the ethanone (B97240) structure. nih.govImpressive antipsychotic profile with reduced potential for catalepsy. nih.gov
Lead OptimizationEpidermal Growth Factor Receptor (EGFR)Rational design based on the EGFR catalytic site. rsc.orgIdentification of analogues with improved EGFR inhibition. rsc.org

Applications in Chemical Biology as Research Tools and Probes

Beyond therapeutic potential, analogues of this compound are being developed as specialized molecular probes for chemical biology. These tools are designed to selectively interact with a specific biological target, enabling researchers to investigate its function in complex cellular and organismal systems.

The high selectivity achieved through rational design is paramount for a compound's utility as a research tool. For example, the development of D3 receptor antagonists with hundreds-fold selectivity over D2 receptors provides invaluable tools to dissect the specific roles of the D3 receptor in neuropsychiatric disorders without the confounding effects of D2 receptor modulation. nih.gov Similarly, newly synthesized ligands with high affinity for the 5-HT₁ₐ receptor are proposed as useful tools for researching the physiological and pharmacological roles of this specific serotonin receptor subtype. mdpi.com

The concept also extends to other target classes. The thiouracil amide derivatives that inhibit PARP can serve as "drug-seeds" or starting points for developing a new class of chemical probes to explore the intricate roles of PARP in DNA repair and cancer cell signaling. nih.govnih.gov These selective molecules allow for the precise perturbation of a single protein in a complex network, helping to elucidate its function and validate it as a potential drug target.

Potential for Radioligand Development for Preclinical Imaging Applications

The 4-(2-methoxyphenyl)piperazin-1-yl scaffold is a promising candidate for the development of radioligands for use in Positron Emission Tomography (PET). PET is a non-invasive imaging technique that allows for the visualization and quantification of molecular targets in living subjects, making it a powerful tool in preclinical research and drug development. diva-portal.org

Researchers have successfully synthesized and radiolabeled derivatives of this scaffold with the positron-emitting isotope Carbon-11 ([¹¹C]). nih.govnih.gov For example, (E)-4,3,2-[¹¹C]methoxy-N-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl-cinnamoylamides were synthesized as potential PET imaging agents for brain D3 receptors. nih.gov The synthesis involved O-[¹¹C]methylation of a precursor molecule using [¹¹C]methyl triflate, a common radiolabeling technique. nih.gov Another D3-selective ligand, N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide, was also successfully labeled with [¹¹C] for evaluation as a PET radiotracer. nih.gov

While these studies demonstrate the chemical feasibility of creating such radioligands, they also highlight the challenges. Initial preclinical studies in rats with some of these tracers showed that brain localization was primarily mediated by non-specific binding, which would obscure the signal from the target receptors. nih.gov Further optimization is needed to develop radioligands based on this scaffold that exhibit the high specific-to-nonspecific binding ratio required for successful PET imaging.

Opportunities for Scaffold Repurposing in Other Biological Systems (mechanistic perspective)

Scaffold repurposing, or scaffold hopping, is a drug discovery strategy where the core molecular architecture of a compound known to be active on one target is used as a template to design ligands for a different, often unrelated, target. The arylpiperazine motif within this compound is a classic "privileged scaffold," known for its ability to bind to a variety of targets, particularly GPCRs. The future direction lies in mechanistically understanding why this scaffold is so versatile and using that knowledge to intentionally repurpose it for new biological systems.

The mechanistic basis for repurposing often lies in conserved structural features within binding pockets across different protein families. For example, the successful repurposing of a benzo nih.govnih.govoxazepin-4-one scaffold from a highly selective allosteric inhibitor of RIPK1 kinase to a potent inhibitor of LIMK1/2 was based on the shared ability of these distinct kinases to adopt a specific inactive conformation that opens up a similar allosteric pocket. nih.gov

Applying this logic, the this compound scaffold, known to bind to the orthosteric sites of aminergic GPCRs, could be repurposed. The demonstrated activity of its derivatives against an enzyme like PARP showcases a leap from membrane-bound receptors to a nuclear enzyme, suggesting that the scaffold's physicochemical properties are suitable for interacting with diverse protein topographies. nih.gov Future work could involve computational analysis to identify proteins from other families (e.g., other kinases, ion channels, or proteases) that possess binding sites with electrostatic and hydrophobic features complementary to the arylpiperazine ethanone core, opening up entirely new avenues for investigation. pharmacophorejournal.com

Q & A

Q. What computational tools predict metabolic pathways for this scaffold?

  • Methodological Answer : Use in silico platforms like MetaSite or GLORY to identify vulnerable sites for oxidation (e.g., piperazine ring). Validate predictions with in vitro CYP450 inhibition assays and metabolite profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.